molecular formula C13H8ClFO B12089172 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12089172
M. Wt: 234.65 g/mol
InChI Key: YIHHRFYCJKVGAA-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 2’ position, and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl to introduce the chlorine and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

The introduction of the aldehyde group can be accomplished through formylation reactions. A common approach is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formylating agent, followed by its reaction with the halogenated biphenyl derivative.

Industrial Production Methods

Industrial production of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures and environmental controls are crucial due to the use of hazardous reagents and the potential for by-product formation.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.

Major Products Formed

    Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives:

    4’-Chloro-2’-fluoro-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    4’-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    2’-Fluoro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical behavior and applications.

The unique combination of chlorine, fluorine, and aldehyde functionalities in 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde provides it with distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

YIHHRFYCJKVGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)F)C=O

Origin of Product

United States

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